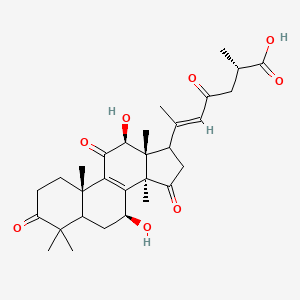

Ganoderenic acid E

Beschreibung

Eigenschaften

CAS-Nummer |

110241-23-1 |

|---|---|

Molekularformel |

C30H40O8 |

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38) |

InChI-Schlüssel |

UFIFFDILGAASQL-UHFFFAOYSA-N |

Isomerische SMILES |

CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |

Kanonische SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |

melting_point |

227 - 229 °C |

Physikalische Beschreibung |

Solid |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Therapeutic Potential of Ganoderenic Acid E: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma lucidum, a mushroom revered in traditional medicine, is a rich reservoir of bioactive triterpenoids, among which Ganoderenic acid E has emerged as a compound of significant scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. We present detailed experimental protocols for its extraction, purification, and characterization, alongside quantitative data on its cytotoxic effects. Furthermore, this paper elucidates the molecular mechanisms underlying its therapeutic potential by visualizing key signaling pathways—including NF-κB and MAPK—and the intrinsic apoptosis cascade, which are modulated by this compound. This document is intended to serve as a foundational resource for researchers and professionals in natural product chemistry, pharmacology, and the development of novel therapeutics derived from Ganoderma lucidum.

Introduction

The fruiting bodies of Ganoderma species, particularly Ganoderma lucidum, are a well-established source of structurally diverse and biologically active triterpenoids.[1] These compounds, including the prominent classes of ganoderic and lucidenic acids, are responsible for many of the medicinal properties attributed to this fungus, such as anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] this compound, a highly oxygenated lanostane-type triterpenoid (B12794562), is one of the numerous bioactive molecules isolated from G. lucidum.[1] Its discovery has contributed to a deeper understanding of the chemical diversity within this medicinal mushroom and has paved the way for investigations into its potential as a therapeutic agent.

Physicochemical Characterization of this compound

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques. Mass spectrometry provides vital information regarding its molecular weight and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating its complex chemical structure.

Table 1: Spectroscopic Data for Ganoderic Acid E

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₀O₇ | [2] |

| Molecular Weight | 512 g/mol | [2] |

| Mass Spectrometry (MS) | m/z: 512 (M+) | [2] |

| ¹H NMR (CDCl₃) δ | ||

| H-18 | 0.88 (3H, s) | [2] |

| H-21 | 0.98 (3H, d, J = 6.4 Hz) | [2] |

| H-29 | 1.12 (3H, s) | [2] |

| H-28 | 1.14 (3H, s) | [2] |

| H-27 | 1.23 (3H, d, J = 7.2 Hz) | [2] |

| H-19 | 1.28 (3H, s) | [2] |

| H-30 | 1.64 (3H, s) | [2] |

Isolation and Purification

The extraction and purification of this compound from Ganoderma lucidum is a multi-step process involving solvent extraction, fractionation, and chromatographic separation. The following table summarizes the typical yield of Ganoderic acid E from the fruiting bodies of a closely related species, Ganoderma tsugae.

Table 2: Yield of Ganoderic Acid E from Ganoderma tsugae

| Starting Material | Compound | Yield | Reference |

| 1 kg of dried fruiting bodies | Ganoderic Acid E | 12 mg | [3] |

Experimental Protocol: Isolation and Purification of Ganoderic Acids

This protocol describes a general method for the isolation and purification of ganoderic acids, including this compound, from Ganoderma species.

3.1. Preparation of Fungal Material:

-

Drying: Fresh fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature not exceeding 60°C to preserve the integrity of the compounds.

-

Pulverization: The dried fruiting bodies are ground into a fine powder to increase the surface area for efficient extraction.

3.2. Extraction of Crude Triterpenoids:

-

Solvent Extraction: The powdered Ganoderma is extracted with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).

-

Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

3.3. Fractionation:

-

Liquid-Liquid Partitioning: The crude extract is resuspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate the lipophilic triterpenoids from more polar compounds. The acidic triterpenoids are then further separated by partitioning into a basic aqueous solution (e.g., 5% NaHCO₃) and subsequently re-extracted into an organic solvent after acidification.

3.4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and 2% acetic acid.[3]

3.5. Structure Elucidation:

-

The chemical structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanisms underlying its anti-cancer effects are believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 101 | |

| HepG2 | Liver Cancer | 1.44 x 10⁻⁴ | |

| HepG2 2.2.15 | Liver Cancer (HBV-producing) | 1.05 x 10⁻⁴ | |

| P388 | Murine Leukemia | 5.012 | |

| Raji | Burkitt's Lymphoma | >100 |

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth. Ganoderic acids have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes pathways such as ERK, JNK, and p38, plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Studies on ganoderic acids suggest they can modulate the MAPK pathway, in some cases by inhibiting the phosphorylation of key proteins like ERK1/2 and JNK, which contributes to their anti-proliferative effects.[1]

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Induction of Mitochondria-Mediated Apoptosis

Ganoderic acids are potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[1] The primary mechanism is believed to be through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Caption: The intrinsic pathway of apoptosis induced by this compound.

Conclusion

This compound, a triterpenoid isolated from Ganoderma lucidum, exhibits promising cytotoxic activities against various cancer cell lines. Its therapeutic potential appears to be rooted in its ability to modulate critical cellular signaling pathways, including the NF-κB and MAPK cascades, and to induce apoptosis through the mitochondria-mediated intrinsic pathway. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research into the pharmacological profile and mechanisms of action of this compound. Continued investigation is warranted to fully elucidate its therapeutic efficacy and to explore its potential as a lead compound in the development of novel anti-cancer agents.

References

An In-depth Technical Guide to Ganoderenic Acid E: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E is a member of the lanostane-type triterpenoids, a class of complex natural products isolated from fungi of the Ganoderma genus, most notably Ganoderma lucidum. These compounds are of significant interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data, and outlines protocols for its isolation and biological evaluation.

Chemical Structure and Physicochemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane (B1242432) skeleton, a C30 framework that is a hallmark of this class of compounds.

IUPAC Name: 3,7,11,15,23-pentaoxo-5α-lanosta-8-en-26-oic acid.[1]

Chemical Formula: C₃₀H₄₀O₇.[1]

Molecular Weight: 512.6 g/mol .[1]

The structure of this compound is characterized by the presence of five ketone groups at positions C-3, C-7, C-11, C-15, and C-23, a carboxylic acid at C-26, and a double bond between C-8 and C-9. The "5α" designation in the IUPAC name indicates the stereochemistry at the A/B ring junction. However, a complete stereochemical assignment for all chiral centers of this compound is not extensively detailed in publicly available literature. The complex stereoisomerism arising from multiple chiral centers is a critical factor influencing the biological activity of ganoderic acids.[2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₀O₇ | [1] |

| Molecular Weight | 512.6 g/mol | [1] |

| IUPAC Name | 3,7,11,15,23-pentaoxo-5α-lanosta-8-en-26-oic acid | [1] |

| Melting Point | 120-122 °C | [1] |

| Appearance | Yellow needle crystals | [1] |

Table 1: Physicochemical Properties of this compound

| Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | m/z: 512 (M+) | [1] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | νₘₐₓ: 3485, 1737, 1698, 1673, 1220, 1173, 1111, 1050, 939 | [1] |

| ¹H NMR (CDCl₃, δ) | 0.88 (3H, s, H-18), 0.98 (3H, d, J = 6.4 Hz, H-21), 1.12 (3H, s, H-29), 1.14 (3H, s, H-28), 1.23 (3H, d, J = 7.2 Hz, H-27), 1.28 (3H, s, H-19), 1.64 (3H, s, H-30) | [1] |

| ¹³C NMR | A complete and assigned ¹³C NMR dataset for this compound is not readily available in the public domain. However, data for structurally similar ganoderic acids can be used for comparative analysis. |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Isolation and Purification of Ganoderic Acids

The following is a general protocol for the isolation and purification of ganoderic acids from the fruiting bodies of Ganoderma species, which can be adapted for this compound.

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent such as methanol (B129727) or 95% ethanol.[3]

-

The extraction can be performed by maceration at room temperature or with heating to enhance efficiency.[4]

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with a series of immiscible solvents of increasing polarity (e.g., methylene (B1212753) chloride or ethyl acetate) to separate compounds based on their polarity.[4]

-

The triterpenoid-rich fraction is typically found in the less polar organic layer.

-

-

Chromatographic Separation:

-

Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol, with increasing polarity to separate different classes of compounds.[4]

-

Semi-preparative HPLC: Fractions containing ganoderic acids are further purified by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1] A common mobile phase is a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 2% acetic acid).[1]

-

-

Crystallization:

Biological Activity Assessment (MTT Assay for Cytotoxicity)

This colorimetric assay is a standard method to assess the effect of a compound on cell viability.

-

Cell Seeding: Cancer cells (e.g., HT-29, PANC-1, PC-3) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Biological Activity and Signaling Pathways

While specific mechanistic studies on this compound are limited, ganoderic acids as a class are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Colon Cancer | 84.36 | [5] |

| PANC-1 | Pancreatic Cancer | 79.53 | [5] |

| PC-3 | Prostate Cancer | 69.24 | [5] |

Table 3: Cytotoxic Activity of this compound

Ganoderic acids have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation, such as the NF-κB and MAPK pathways. However, specific studies elucidating the signaling pathways directly targeted by this compound are not yet available in the literature. The diagram below represents a generalized signaling pathway often implicated in the action of ganoderic acids.

Visualizations

Caption: Chemical structure and key properties of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Generalized signaling pathways modulated by ganoderic acids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Lanost-8-en-26-Oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3beta,15alpha)- | C30H46O7 | CID 14109393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Ganoderenic Acid E: A Technical Guide for Researchers

For Immediate Release

[CITY, STATE] – Ganoderenic acid E, a highly oxygenated lanostane-type triterpenoid (B12794562), is a molecule of significant interest in the scientific community for its potential pharmacological applications. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its natural sources, biosynthesis, and the methodologies for its study.

I. Natural Sources and Abundance of this compound

Extensive research to date has identified the genus Ganoderma as the exclusive natural source of this compound. Commonly known as Lingzhi or Reishi mushrooms, species within this genus have been a cornerstone of traditional medicine in Asia for centuries. While the search for alternative natural sources is ongoing, current scientific literature indicates that this compound is biosynthetically unique to Ganoderma.

The concentration of this compound can vary between different Ganoderma species and even among different strains of the same species. Its presence has been confirmed in the fruiting bodies of these fungi.

| Ganoderma Species | Part of Fungus | Compound Identified | Reference |

| Ganoderma lucidum | Fruiting Body | Ganoderic acid E | [1] |

| Ganoderma tsugae | Fruiting Body | Ganoderic acid E | [2] |

II. Biosynthesis of this compound

The biosynthesis of this compound, like other ganoderic acids, follows the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. This intricate process begins with acetyl-CoA and culminates in the formation of the triterpenoid precursor, lanosterol (B1674476). The remarkable diversity of ganoderic acids, including this compound, arises from subsequent modifications to the lanosterol backbone. These modifications, primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs), involve a series of complex and highly specific oxidative reactions. While the complete biosynthetic pathway for every ganoderic acid is still under active investigation, the foundational steps are well-established.

Caption: Generalized biosynthetic pathway of this compound.

III. Experimental Protocols

A. Extraction and Isolation of Ganoderenic Acids

The following protocol outlines a general method for the extraction and isolation of ganoderic acids, including this compound, from the fruiting bodies of Ganoderma species.

1. Sample Preparation:

-

Dry the fresh fruiting bodies of Ganoderma at 60-70°C to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Extract the powdered Ganoderma with 95% ethanol (B145695) at 80°C. This process is typically repeated three times to ensure maximum yield.[3]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.[3]

3. Fractionation:

-

The crude extract can be further fractionated using liquid-liquid extraction. For instance, triterpenoids can be partitioned into an organic solvent like chloroform.

-

To separate acidic triterpenoids, the organic layer can be washed with a basic aqueous solution (e.g., 5% sodium bicarbonate). The acidic compounds, including ganoderenic acids, will move to the aqueous layer.

-

The aqueous layer is then acidified (e.g., with HCl to pH 2-3) and re-extracted with an organic solvent to recover the acidic triterpenoids.

4. Purification:

-

The enriched triterpenoid fraction is subjected to chromatographic techniques for the isolation of individual compounds.

-

Column chromatography using silica (B1680970) gel is a common initial purification step.[3]

-

Further purification is often achieved using high-performance liquid chromatography (HPLC), particularly with a reversed-phase C18 column.[2][3]

Caption: Experimental workflow for the extraction and isolation of this compound.

B. Quantification of this compound

High-performance liquid chromatography (HPLC) is the most widely used technique for the quantification of ganoderic acids.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Column: A reversed-phase C18 column is commonly employed.[2]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., 2% acetic acid) is often used for separation.[2]

-

Detection: A UV detector set at 252 nm is typically used for the detection of ganoderic acids.[2]

-

Flow Rate: A flow rate of around 0.8 mL/min is common.[2]

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., ethanol). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Prepare the sample extract as described in the extraction protocol and dissolve a known amount in the mobile phase.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

IV. Biological Signaling Pathways

Ganoderic acids as a class have been shown to modulate various signaling pathways, contributing to their diverse pharmacological activities. While research specifically on this compound is still emerging, studies on other ganoderic acids provide insights into potential mechanisms of action. For instance, ganoderic acids have been reported to interfere with the TGF-β/Smad and MAPK signaling pathways, which are crucial in the context of renal fibrosis.[4] Ganoderic acid A has also been shown to modulate the AP-1 and NF-κB signaling pathways in cancer cells.[4]

The following diagram illustrates a generalized signaling pathway that can be influenced by ganoderic acids.

Caption: Potential modulation of signaling pathways by this compound.

V. Conclusion

This compound remains a fascinating and promising natural product exclusively found in the Ganoderma genus. This guide provides a foundational understanding for researchers to delve into the study of this compound. Further research is warranted to fully elucidate its biosynthetic pathway, explore its presence in a wider range of Ganoderma species, and uncover the specific molecular mechanisms underlying its biological activities. Such efforts will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderenic Acid E: A Technical Guide to its Putative Mechanism of Action in Cancer Cells

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific molecular mechanisms of Ganoderenic Acid E in cancer cells is currently limited. This guide provides a comprehensive overview of the well-documented anti-cancer activities of its closely related structural analogs, primarily other ganoderic acids derived from Ganoderma lucidum. The mechanisms detailed herein represent a predictive framework for the anticipated action of this compound.

Executive Summary

This compound is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum.[][2][3][4] Like other ganoderic acids, it is recognized for its anti-cancer properties, including the ability to inhibit tumor growth and induce apoptosis (programmed cell death).[] In vivo studies have shown that this compound can effectively inhibit tumor growth in mouse models and modulate the expression of genes related to hormone receptors and cell signaling.[][2] This technical guide synthesizes the established mechanisms of action of closely related ganoderic acids to provide an in-depth, putative model for this compound's effects on cancer cells. The core anti-cancer strategies involve a multi-pronged attack centered on the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways that govern cell survival and proliferation.

Core Mechanisms of Action

The anti-cancer activity of ganoderic acids is not reliant on a single mechanism but rather a coordinated assault on the cellular machinery that cancer cells depend on for survival and proliferation.

Induction of Intrinsic (Mitochondrial) Apoptosis

A primary mechanism for ganoderic acids is the induction of the intrinsic, mitochondria-mediated pathway of apoptosis.[5] This process is critical for eliminating cancerous cells and is initiated from within the cell in response to stress signals.

The proposed cascade for this compound is as follows:

-

Upregulation of Pro-Apoptotic Proteins: Treatment leads to an increase in the expression of tumor suppressor proteins like p53 and pro-apoptotic members of the Bcl-2 family, such as Bax.[5][6]

-

Disruption of Mitochondrial Membrane Potential: The resulting shift in the Bax/Bcl-2 ratio compromises the integrity of the outer mitochondrial membrane, leading to a decrease in mitochondrial membrane potential.[6][7]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[5][6]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3.[6][7]

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and the characteristic morphological changes of apoptosis.[7]

Cell Cycle Arrest at G1 Phase

Ganoderic acids halt cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 phase.[5][7] This prevents cells from entering the DNA synthesis (S) phase and progressing towards mitosis.

The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: Treatment with ganoderic acids has been shown to decrease the protein levels of Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6.[5][7]

-

Inhibition of Rb Phosphorylation: The reduction in active Cyclin/CDK complexes prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb).

-

E2F Repression: Hypophosphorylated (active) pRb remains bound to the E2F transcription factor, repressing the transcription of genes required for S-phase entry. This effectively blocks the cell cycle at the G1/S checkpoint.

Inhibition of Metastasis and Invasion

Ganoderic acids can suppress the invasive and metastatic potential of cancer cells by targeting key regulatory pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, survival, and metastasis.

The inhibitory mechanism is proposed as follows:

-

Inhibition of IκBα Degradation: Ganoderic acids prevent the degradation of IκBα, the natural inhibitor of NF-κB.

-

NF-κB Sequestration: By stabilizing IκBα, NF-κB is trapped in an inactive state in the cytoplasm.

-

Downregulation of Metastasis-Related Genes: The lack of nuclear translocation of NF-κB prevents the transcription of target genes essential for invasion and metastasis, such as Matrix Metalloproteinase-9 (MMP-9) and urokinase-type Plasminogen Activator (uPA).

Key Signaling Pathways Modulated

This compound and its analogs exert their anti-cancer effects by intervening in several critical intracellular signaling cascades.

-

PI3K/Akt/mTOR Pathway: Several ganoderic acids inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway contributes to both apoptosis and autophagy.

-

MAPK Pathway: Evidence suggests that ganoderic acids can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38.[5] Inhibition of this cascade curtails cancer cell proliferation and survival.[5]

Quantitative Data (Based on Ganoderic Acid Analogs)

The following tables summarize the quantitative effects of various ganoderic acids on different cancer cell lines. This data provides a comparative framework for designing experiments and predicting the potency of this compound.

Table 1: Inhibitory Concentration (IC50) of Ganoderic Acids on Cancer Cell Lines

| Ganoderic Acid | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ganoderic Acid DM | MCF-7 | Breast Cancer | ~20 | [7] |

| Ganoderic Acid C | H460 | Non-small cell lung cancer | 93 | [] |

| Ganoderic Acid T | 95-D | Lung Cancer | Not specified | [6] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | Not specified | [8] |

| Ganoderic Acid Me | Lewis Lung Carcinoma | Lung Cancer | Not specified | [9] |

Table 2: Modulation of Key Proteins by Ganoderic Acids

| Ganoderic Acid | Protein | Modulation | Cancer Type | Reference |

| Ganoderic Acid DM | Cyclin D1, CDK2, CDK6 | Downregulation | Breast Cancer | [7] |

| Ganoderic Acid C | Bax | Upregulation | (General) | [5] |

| Ganoderic Acid C | Bcl-2 | No significant change | (General) | [5] |

| Ganoderic Acid Me | p53, Bax, Caspase-3/9 | Upregulation | Colon Cancer (MDR) | [6] |

| Ganoderic Acid Me | Bcl-2 | Downregulation | Colon Cancer (MDR) | [6] |

| Ganoderic Acid T | MMP-2, MMP-9 | Downregulation | Lung & Colon Cancer | [6] |

Detailed Experimental Protocols

The following are standardized protocols for assays crucial to evaluating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin D1, p-Rb, β-actin) overnight at 4°C.[]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Normalize band intensity to a loading control like β-actin.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Purpose: To quantify the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound as previously determined.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.[] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound is a promising anti-cancer compound from Ganoderma lucidum. Based on the extensive evidence from structurally similar ganoderic acids, its mechanism of action is predicted to be a multi-targeted strategy involving the induction of mitochondria-mediated apoptosis, G1 cell cycle arrest, and the inhibition of pro-survival signaling pathways like PI3K/Akt and MAPK.

To validate this putative mechanism and advance the therapeutic potential of this compound, future research should focus on:

-

Direct Mechanistic Studies: Performing detailed in vitro studies with purified this compound to confirm its effects on apoptosis, cell cycle, and key signaling proteins in a variety of cancer cell lines.

-

Target Identification: Utilizing proteomics and molecular docking to identify the direct binding partners and molecular targets of this compound.

-

In Vivo Efficacy: Expanding on preliminary in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile in various preclinical cancer models.

The information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to systematically investigate and harness the therapeutic potential of this compelling natural compound.

References

- 2. This compound | CAS:110241-23-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Ganoderma Triterpenoids and Their Bioactivities | Encyclopedia MDPI [encyclopedia.pub]

- 4. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular docking based screening of triterpenoids as potential G-quadruplex stabilizing ligands with anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxic Screening of Ganoderenic Acid E

Introduction

Ganoderenic acid E belongs to the lanostane-type triterpenoids, a class of highly oxygenated compounds isolated from the medicinal mushroom Ganoderma lucidum. These triterpenoids, including various ganoderic and ganoderenic acids, have attracted significant scientific interest due to their diverse pharmacological activities, particularly their potential as anti-cancer agents.[1][2] Ganoderic acids have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, primarily through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cell survival and proliferation.[3][4][5] This technical guide provides a comprehensive framework for the preliminary in vitro screening of this compound, offering detailed experimental protocols, representative data, and visualizations of workflows and signaling pathways to support researchers and drug development professionals.

Data Presentation: Quantitative Summaries

The following tables summarize representative quantitative data for the cytotoxic effects of this compound. This data is extrapolated from studies on closely related ganoderic acids, such as Ganoderenic acid C, and should be considered a baseline for designing dose-response experiments.[6][7]

Table 1: Representative Cytotoxicity of this compound (IC₅₀ Values) Note: The data presented are illustrative, based on values reported for closely related compounds like Ganoderenic acid C, and serve as a starting point for experimental design.[6]

| Cell Line | Cancer Type | Exposure Time (hours) | Representative IC₅₀ (µM) |

| H460 | Non-Small Cell Lung Cancer | 48 | 93.0[7] |

| HeLa | Cervical Cancer | 48 | 25.8[6] |

| HepG2 | Liver Cancer | 48 | 32.5[6] |

| MCF-7 | Breast Cancer | 48 | 45.2[6] |

| A549 | Lung Cancer | 48 | 51.7[6] |

| PC-3 | Prostate Cancer | 48 | 38.9[6] |

Table 2: Representative Apoptosis Induction by this compound in HeLa Cells (48h) Note: This table presents example data based on typical results for ganoderic acids to illustrate expected outcomes from apoptosis assays.[8]

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 0 | 2.5 ± 0.5 | 3.1 ± 0.8 |

| This compound | 25 | 28.9 ± 2.5 | 15.7 ± 2.1 |

| This compound | 50 | 45.1 ± 3.2 | 22.4 ± 2.5 |

Table 3: Representative Cell Cycle Distribution in HeLa Cells Following this compound Treatment (48h) Note: This table presents example data based on typical results for ganoderic acids, which often induce G1 phase arrest.[3][8]

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |

| This compound | 25 | 69.3 ± 3.5 | 18.4 ± 1.5 | 12.3 ± 1.1 |

| This compound | 50 | 78.1 ± 4.1 | 10.2 ± 1.0 | 11.7 ± 0.9 |

Visualizations: Workflows and Pathways

Experimental Workflow

Hypothesized Signaling Pathway

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines standard procedures for maintaining cancer cell lines and treating them with this compound.

-

Cell Lines and Culture:

-

Select a panel of human cancer cell lines (e.g., HeLa, HepG2, H460) and a non-cancerous control cell line (e.g., HEK293).[9]

-

Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

-

-

Cell Seeding:

-

For 96-well plates (viability assays), seed cells at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

-

For 6-well plates (flow cytometry, Western blotting), seed at a density that will achieve 70-80% confluency at the time of analysis.[11]

-

Incubate for 24 hours to allow for cell attachment.[9]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).[9]

-

Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

-

Remove the existing medium from the wells and add the medium containing the compound dilutions. Include a vehicle control (medium with DMSO only).[9]

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[9]

-

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which is an indicator of cell viability.[9]

-

MTT Addition:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[3][12]

-

Incubate at 37°C for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[6][10]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

-

Data Analysis:

Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Cell Seeding and Treatment:

-

Seed and treat cells in 6-well plates with this compound at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.[9]

-

-

Cell Harvesting:

-

Staining:

-

Analysis:

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[10]

-

Cell Treatment and Harvesting:

-

Seed and treat cells in 6-well plates as described previously.

-

Harvest the cells by trypsinization.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[8]

-

Incubate at -20°C for at least 2 hours (or overnight).[5][8]

-

-

Staining:

-

Analysis:

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

-

Protocol 5: Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.[10]

-

Cell Lysis and Protein Quantification:

-

Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibodies overnight at 4°C. Target proteins may include cleaved caspase-3, Bax, Bcl-2, p53, and a loading control like GAPDH or β-actin.[10][15]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Lack of Specific Data on In Vitro Anti-inflammatory Properties of Ganoderenic Acid E

To the Valued Researcher,

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the in vitro anti-inflammatory properties of Ganoderenic acid E . The current body of research extensively covers the anti-inflammatory effects of the broader class of Ganoderic acids and provides in-depth analysis for specific compounds such as Ganoderic acid A, C, and F. However, dedicated studies detailing the quantitative effects, specific experimental protocols, and signaling pathway modulation for this compound are not presently available in the public domain.

Due to this absence of specific information, we are unable to generate the requested in-depth technical guide on this compound that would meet the core requirements of quantitative data tables, detailed experimental methodologies, and specific signaling pathway diagrams.

Proposed Alternative: In-depth Technical Guide on Ganoderic Acid A

As an alternative, we propose to create a comprehensive technical guide on the in vitro anti-inflammatory properties of Ganoderic Acid A , a closely related and well-researched compound. Ample data exists for Ganoderic Acid A, which would allow us to fulfill all of your original requirements, including:

-

Quantitative Data Tables: Summarizing IC50 values and the inhibition of key inflammatory mediators.

-

Detailed Experimental Protocols: Providing step-by-step methodologies for relevant assays.

-

Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action and experimental procedures using Graphviz as requested.

This guide would serve as a valuable resource and a strong proxy for understanding the potential mechanisms of other Ganoderic acids.

Please let us know if you would like to proceed with this alternative topic. We are prepared to generate a high-quality technical document on Ganoderic Acid A that meets your specifications.

Ganoderenic Acid E: A Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, represents a compound of significant interest within the broader class of ganoderic acids, which have demonstrated a wide spectrum of pharmacological activities. While extensive research has highlighted the antiviral properties of numerous ganoderic acids against a range of viruses, including influenza, HIV, and hepatitis B virus, specific data on the antiviral efficacy of this compound remains notably absent in the current scientific literature. This technical guide provides a comprehensive overview of the established antiviral activities of closely related ganoderic acids, offering a foundational framework for investigating the potential of this compound as a novel antiviral agent. We consolidate available quantitative data, detail relevant experimental protocols, and elucidate known mechanisms of action to guide future research and drug development efforts in this promising area.

Introduction: The Antiviral Landscape of Ganoderic Acids

Ganoderma lucidum, revered for centuries in traditional medicine, is a rich source of bioactive triterpenoids known as ganoderic acids. These compounds have been the subject of extensive scientific investigation, revealing a plethora of therapeutic properties, including potent antiviral effects. The antiviral efficacy of ganoderic acids is attributed to their ability to interfere with various stages of the viral life cycle, from entry and replication to the function of essential viral enzymes.[1][2] While a multitude of ganoderic acids have been isolated and characterized, research has predominantly focused on a select few, leaving the biological activities of many, including this compound, largely unexplored.

This guide aims to bridge this knowledge gap by summarizing the existing evidence for the antiviral potential of the ganoderic acid class, thereby providing a strong rationale for the investigation of this compound.

Quantitative Antiviral Data of Ganoderic Acids

While no direct antiviral data for this compound is currently available, the following tables summarize the inhibitory activities of other structurally related ganoderic acids against key viral targets. This data serves as a crucial benchmark for assessing the potential efficacy of this compound in future studies.

Table 1: Inhibition of Influenza Virus Neuraminidase by Ganoderic Acids

| Compound | Neuraminidase Subtype | IC50 (μM) | Reference(s) |

| Ganoderic Acid TR | H1N1 | 4.6 | [3] |

| H5N1 | 10.9 | [3] | |

| Ganoderic Acid T-Q | H1N1 | 5.6 | [4] |

| H5N1 | 1.2 | [4] | |

| Ganoderic Acid T-N | H5N1 | Low IC50 | [4] |

| Ganoderenic Acid A | H1N1 (A/WS/33) | >100 | [5] |

| H1N1 (A/PR/8/34) | >100 | [5] | |

| H3N2 (A/Udorn/72) | >100 | [5] |

Table 2: Inhibition of Human Immunodeficiency Virus (HIV-1) Protease by Ganoderic Acids

| Compound | IC50 (μM) | Reference(s) |

| Ganoderic Acid B | 170 | [6] |

| Ganoderic Acid C1 | 170-230 | [7] |

| Ganoderic Acid H | 180-320 | [7] |

| Ganoderic Acid α | 180-320 | [7] |

| Ganoderic Acid GS-2 | 20-40 | [8] |

| Ganoderiol F | 20-40 | [8] |

| Ganodermanontriol | 20-90 | [9] |

| Ganoderic Acid β | 20-90 | [9] |

Table 3: Inhibition of Hepatitis B Virus (HBV) by Ganoderic Acids

| Compound/Extract | Assay System | Effect | Concentration | Reference(s) |

| Ganoderic Acid | HepG2.2.15 cells | Inhibited HBsAg secretion | 8 µg/mL | [10][11] |

| HepG2.2.15 cells | Inhibited HBeAg secretion | 8 µg/mL | [10][11] |

Table 4: Cytotoxic Activity of this compound

While not an antiviral assay, cytotoxicity data is crucial for determining the therapeutic index of a potential drug candidate.

| Cell Line | Cancer Type | IC50 | Reference(s) |

| Hep G2 | Hepatoma | Significant cytotoxic activity | [12] |

| Hep G2.2.15 | Hepatoma | Significant cytotoxic activity | [12] |

| P-388 | Murine Leukemia | Significant cytotoxic activity | [12] |

Known Mechanisms of Antiviral Action for Ganoderic Acids

The antiviral mechanisms of ganoderic acids are multifaceted, targeting both viral and host factors. Understanding these mechanisms provides a framework for investigating how this compound might exert antiviral effects.

Inhibition of Viral Enzymes

A primary antiviral strategy of ganoderic acids is the direct inhibition of essential viral enzymes.

-

Influenza Neuraminidase: This enzyme is crucial for the release of newly formed viral particles from infected cells. Ganoderic acids, such as TR and T-Q, have been shown to be potent inhibitors of neuraminidase from both H1N1 and H5N1 influenza A subtypes.[3][5] Molecular docking studies suggest that these compounds bind to the active site of the enzyme, forming interactions with key amino acid residues like Arg292 and/or Glu119.[5]

-

HIV-1 Protease: This enzyme is vital for the maturation of infectious HIV particles. Several ganoderic acids have demonstrated inhibitory activity against HIV-1 protease.[7][9][13] Molecular docking studies with Ganoderic Acid B suggest it forms hydrogen bonds with critical residues in the enzyme's active site, including ILE50, ILE50', ASP29, and ASP30.[14]

Modulation of Host Signaling Pathways

Recent research indicates that ganoderic acids can also exert antiviral effects by modulating host cell signaling pathways that viruses often exploit for their replication.

-

NF-κB and AP-1 Signaling: Many viruses activate the NF-κB and AP-1 transcription factors to promote a pro-inflammatory environment conducive to viral replication and spread. Ganoderic acids have been shown to inhibit the activation of both NF-κB and AP-1, which could indirectly limit viral replication and associated inflammation.[8][15]

-

mTOR and p53 Pathways: The mTOR pathway is a central regulator of cell growth and metabolism that is frequently manipulated by viruses. The p53 pathway, a critical tumor suppressor, is also involved in the cellular response to viral infection. Studies on Ganoderic Acid T have shown its ability to modulate genes associated with the mTOR and p53 signaling pathways in a Sendai virus infection model.[16]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral potential of this compound.

General Experimental Workflow

Caption: General workflow for antiviral drug discovery.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to host cells.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed host cells (e.g., Vero, MDCK) in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on viral replication.

Principle: This assay measures the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.

Protocol:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the 50% effective concentration (EC50) from the dose-response curve.

Neuraminidase Inhibition Assay

Objective: To determine if this compound can inhibit influenza neuraminidase activity.

Principle: This is a fluorometric or colorimetric enzyme assay that measures the cleavage of a substrate by neuraminidase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the influenza virus or recombinant neuraminidase, a fluorogenic substrate (e.g., MUNANA), and serial dilutions of this compound.

-

Incubation: Incubate the plate at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a stop solution.

-

Fluorescence/Absorbance Reading: Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration. Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways known to be modulated by other ganoderic acids, which represent potential targets for this compound.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Modulation of the mitochondrial apoptosis pathway.

Conclusion and Future Directions

The existing body of research strongly supports the potential of ganoderic acids as a promising source of novel antiviral agents. Their diverse mechanisms of action, including the inhibition of crucial viral enzymes and the modulation of host signaling pathways, make them attractive candidates for further investigation. Although direct evidence for the antiviral activity of this compound is currently lacking, its structural similarity to other potent antiviral ganoderic acids provides a solid rationale for its evaluation.

Future research should prioritize the following:

-

In vitro antiviral screening: Evaluate the activity of purified this compound against a broad panel of viruses, including influenza viruses, coronaviruses, HIV, and HBV.

-

Mechanism of action studies: Investigate the specific molecular targets of this compound, including its effects on viral enzymes and host signaling pathways.

-

In vivo efficacy and safety: Conduct preclinical studies in relevant animal models to assess the therapeutic potential and safety profile of this compound.

The exploration of this compound's antiviral properties holds the potential to unveil a new therapeutic agent in the ongoing battle against viral diseases. This technical guide serves as a foundational resource to stimulate and guide these critical research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Selected strains of the Ganoderma lucidum complex from Finnish forests have excellent broadly acting antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improvement of cytotoxicity and necrosis activity of ganoderic acid a through the development of PMBN-A.Her2-GA as a targeted nano system - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06488F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-HIV-1 and anti-HIV-1-protease substances from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-HIV-1 reverse transcriptase property of some edible mushrooms in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-hepatitis B activities of ganoderic acid from <i>Ganoderma lucidum</i> - ProQuest [proquest.com]

- 12. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of ganoderic acid on HIV related target: molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of ganoderic acid on HIV related target: molecular docking studies [bioinformation.net]

- 15. longdom.org [longdom.org]

- 16. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

Hepatoprotective Effects of Ganoderenic Acid E in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid E, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is an emerging therapeutic candidate for the management of liver diseases. This technical guide provides a comprehensive overview of the preclinical evidence supporting the hepatoprotective effects of this compound and its related compounds. The document details the molecular mechanisms, summarizes key quantitative data from various preclinical models, and provides standardized experimental protocols to facilitate further research and development. While a significant body of research exists for closely related ganoderic acids, such as Ganoderic acid A, this guide will focus on the available information for this compound and extrapolate potential mechanisms based on the broader class of ganoderic acids where specific data for this compound is limited.

Quantitative Data Summary

The following tables summarize the quantitative data on the hepatoprotective effects of ganoderic acids from preclinical studies. It is important to note that much of the available data is from studies on Ganoderic acid A or mixed extracts of Ganoderma lucidum. These findings, however, provide a strong basis for the expected efficacy of this compound.

Table 1: Effects of Ganoderic Acids on Serum Markers of Liver Injury

| Compound/Extract | Preclinical Model | Dosage | Reduction in Alanine Aminotransferase (ALT) | Reduction in Aspartate Aminotransferase (AST) | Citation |

| Ganoderic acid A | Alcohol-induced liver injury in mice | 36 mg/kg b.w. | Significantly reduced | Significantly reduced | [1] |

| Ganoderma lucidum triterpenes | D-Galactosamine-induced liver fibrosis in mice | 180 mg/kg | Maintained normal levels | Maintained normal levels | [1] |

| Ganoderma lucidum extract (GLE) | CCl4-induced liver fibrosis in rats | 600 or 1600 mg/kg/day (oral) for 8 weeks | Significant reduction | Significant reduction | [1] |

| Ganoderic acids-rich ethanol (B145695) extract (GLE) | Alcohol-induced liver injury in mice | 50 and 100 mg/kg b.w. | Significant inhibition of abnormal increases | Significant inhibition of abnormal increases | [2] |

| Ganoderic acid A | Alcohol-induced liver injury in mice | Not specified | Significant inhibition of abnormal elevation | Significant inhibition of abnormal elevation | [3] |

Table 2: Effects of Ganoderic Acids on Hepatic Oxidative Stress Markers

| Compound/Extract | Preclinical Model | Dosage | Effect on Malondialdehyde (MDA) | Effect on Superoxide Dismutase (SOD) | Effect on Glutathione (GSH) | Effect on Catalase (CAT) | Citation |

| Ganoderic acids-rich ethanol extract (GLE) | Alcohol-induced liver injury in mice | 25, 50, 100 mg/kg b.w. | Significant reduction in hepatic levels | Increased hepatic levels | Increased hepatic levels | Increased hepatic levels | [2] |

| Ganoderic acids (GA) | Alcohol-induced liver injury in mice | 12 and 36 mg/kg b.w. | Reduced levels | Increased levels | Increased levels | Increased levels | [4] |

| Ganoderic acid A | Alcohol-induced liver injury in mice | Not specified | Decreased hepatic levels | Increased hepatic activity | Increased hepatic levels | Increased hepatic activity | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are key experimental protocols used to evaluate the hepatoprotective effects of this compound and related compounds.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis using CCl4 and subsequent treatment with a ganoderic acid.[1]

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Acclimatization: Acclimatize mice for at least one week prior to the experiment.

-

Induction of Fibrosis:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer 1-2 mL/kg body weight of the CCl4 solution via intraperitoneal (i.p.) injection twice a week for 6-8 weeks.

-

A control group should receive i.p. injections of olive oil only.

-

-

Treatment:

-

Prepare a suspension of the test compound (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the compound orally daily for the duration of the CCl4 treatment.

-

A vehicle control group receiving CCl4 and the vehicle should be included.

-

-

Endpoint Analysis:

-

Collect blood samples for serum biomarker analysis (ALT, AST).

-

Harvest liver tissue for histopathological examination (H&E and Masson's trichrome staining) and biochemical analysis (e.g., MDA, SOD, GSH).

-

Protocol 2: Alcohol-Induced Liver Injury in Mice

This model mimics liver damage caused by excessive alcohol consumption.[2][4]

-

Animals: Male Kunming mice (6-7 weeks old).[2]

-

Acclimatization: Acclimatize mice for one week with free access to standard chow and water.[2]

-

Experimental Groups:

-

Control group: Gavaged with 0.5% CMC-Na and physiological saline.

-

Model group: Gavaged with 0.5% CMC-Na and 50% alcohol solution.

-

Treatment groups: Gavaged with different doses of the test compound (e.g., this compound) in 0.5% CMC-Na, followed by 50% alcohol solution 4 hours later.

-

Positive control group: Gavaged with a known hepatoprotective agent (e.g., Silymarin) followed by alcohol.

-

-

Dosing Regimen:

-

Sample Collection:

-

After the intervention period, fast the mice for 12 hours and euthanize them.

-

Collect blood for serum analysis and liver tissue for weighing, histopathology, and biochemical assays.[2]

-

Protocol 3: In Vitro TGF-β1-Induced Activation of Hepatic Stellate Cells (HSCs)

This protocol is used to study the anti-fibrotic effects of a compound at the cellular level.[1]

-

Cell Line: Human hepatic stellate cell line (e.g., LX-2).

-

Cell Culture:

-

Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

When cells reach 70-80% confluency, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Add TGF-β1 (e.g., 5-10 ng/mL) to the media to induce fibrotic activation.

-

Include a vehicle control group (treated with vehicle and TGF-β1) and a negative control group (treated with vehicle only).

-

-

Analysis (24-48 hours post-treatment):

-

Lyse the cells to extract protein and RNA.

-

Perform Western blot to analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) and phosphorylation of signaling proteins (e.g., Smad2, Smad3).

-

Perform qRT-PCR to analyze the gene expression of profibrotic genes.

-

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of ganoderic acids are attributed to their modulation of several key signaling pathways involved in liver injury and fibrosis.

Inhibition of TGF-β/Smad Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary driver of liver fibrosis. Ganoderic acids have been shown to inhibit this pathway by reducing the phosphorylation of Smad2 and Smad3, which are key downstream mediators.[1] This inhibition leads to a downregulation of profibrotic genes.

Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in the pathogenesis of liver fibrosis. Ganoderic acids have been observed to modulate the phosphorylation of these kinases, suggesting another layer of regulation over the fibrotic process.[1]

Caption: Modulation of MAPK signaling pathways by this compound.

Activation of Nrf2 Signaling

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound is still emerging, various compounds from Ganoderma lucidum have been shown to activate the Nrf2 pathway, which is a promising strategy for protecting the liver from various insults.[1]

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound's hepatoprotective effects.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The available preclinical data strongly suggest that ganoderic acids, as a class of compounds, hold significant therapeutic potential for the treatment of liver diseases. While specific quantitative data for this compound is still limited, its structural similarity to other well-studied ganoderic acids provides a strong rationale for its investigation as a hepatoprotective agent. Future research should focus on generating specific quantitative data for this compound, further elucidating its detailed interactions with key signaling pathways, and ultimately, evaluating its potential in clinical settings for the treatment of chronic liver diseases. The protocols and information provided herein are intended to facilitate these future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Identification of Ganoderenic Acid E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data essential for the identification of Ganoderenic acid E, a complex triterpenoid (B12794562) isolated from Ganoderma species. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating the accurate characterization of this class of compounds.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The data presented here are based on the compound identified as ganoderic acid E in the cited literature, with the systematic name 3,7,11,15,23-pentaoxo-5α-lanosta-8-en-26-oic acid[1]. It is important to note that the nomenclature for ganoderic and ganoderenic acids can vary in the literature, and researchers should carefully compare all available data for definitive identification.

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₀O₇ | [1] |

| Molecular Weight | 512 g/mol | [1] |

| Ionization Mode | Electron Ionization (EI) | [1] |

| Precursor Ion (M+) | m/z 512 | [1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule, which is fundamental for elucidating its complex structure.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Reference |

| H-18 | 0.88 | s | [1] |

| H-21 | 0.98 | d, J = 6.4 | [1] |

| H-29 | 1.12 | s | [1] |

| H-28 | 1.14 | s | [1] |

| H-27 | 1.23 | d, J = 7.2 | [1] |

| H-19 | 1.28 | s | [1] |

| H-30 | 1.64 | s | [1] |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following section details a generalized methodology for the isolation and spectroscopic analysis of this compound from Ganoderma species, based on common practices in the field[1][2].

Isolation and Purification

-

Extraction: The dried and powdered fruiting bodies of the Ganoderma species are subjected to solvent extraction, typically using ethanol (B145695) or methanol, to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., ethyl acetate (B1210297) and water) to separate the triterpenoid fraction from more polar compounds like polysaccharides.

-

Chromatographic Purification: The triterpenoid-rich fraction is further purified using chromatographic techniques.

-

Column Chromatography: Initial separation is often performed on a silica (B1680970) gel column, eluting with a gradient of solvents such as n-hexane and ethyl acetate.

-

Semi-preparative HPLC: Final purification to yield high-purity this compound is achieved using a reversed-phase semi-preparative HPLC system (e.g., C18 column) with a mobile phase consisting of acetonitrile (B52724) and acidified water[1].

-

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system can be used.

-

Method: For GC-MS, electron ionization (EI) at 70 eV is a common method for fragmentation analysis[1]. For LC-MS, electrospray ionization (ESI) is frequently used, often in negative ion mode, which provides a strong signal for the deprotonated molecule [M-H]⁻.

-

-

NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans is required. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR: To achieve complete structural elucidation, a suite of 2D NMR experiments is essential, including COSY (for H-H correlations), HSQC (for direct C-H correlations), and HMBC (for long-range C-H correlations).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the isolation and identification of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationships in the spectroscopic analysis of this compound.

References

Solubility of Ganoderenic Acid E in Common Laboratory Solvents: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to experimental design, from initial screening to formulation. Ganoderenic acid E, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum, presents both therapeutic promise and formulation challenges due to its hydrophobic nature. This guide provides a detailed overview of the solubility of this compound in common laboratory solvents, supported by quantitative data, experimental protocols, and logical workflows to aid in its effective utilization.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, data from suppliers and studies on structurally analogous ganoderic acids provide valuable insights. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of this compound and Structurally Similar Triterpenoids

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 50 mg/mL (97.54 mM)[1] | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3] |